2-[bis(2-Hydroxyethyl)amino]ethyl oleate
Overview
Description
2-[bis(2-Hydroxyethyl)amino]ethyl oleate, also known as triethanolamine oleate, is a compound with the molecular formula C24H47NO4 and a molecular weight of 413.63 g/mol . It is a nonionic surfactant commonly used in various industrial and scientific applications due to its excellent emulsifying and stabilizing properties .
Mechanism of Action
Target of Action
As a surfactant, it is known to interact with various substances, particularly oil-based materials, to enhance their dispersion in water .
Mode of Action
Triethanolamine oleate functions as a surfactant, which means it reduces surface tension between two substances, such as oil and water . This allows oil-based substances to disperse more easily in water, making it easier to wash or process them .
Result of Action
The compound’s action results in the formation of stable emulsions, allowing hydrophilic and hydrophobic substances to mix evenly and prevent their separation . This makes it easier to wash or process oil-based substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[bis(2-Hydroxyethyl)amino]ethyl oleate. For instance, it should be used in well-ventilated conditions to prevent the inhalation of its vapors . It should also avoid contact with strong oxidizing agents and acidic substances to prevent hazardous reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[bis(2-Hydroxyethyl)amino]ethyl oleate is synthesized by the reaction of oleic acid with triethanolamine. The process involves heating oleic acid to its melting point and then slowly adding an aqueous solution of triethanolamine. The reaction is typically carried out at a temperature range of 50-60°C for about 4 hours . The reaction mixture is then cooled to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction is conducted in a saponification kettle with steam heating to ensure uniform temperature distribution . Catalysts may be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-Hydroxyethyl)amino]ethyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler alcohol derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters and ethers.
Scientific Research Applications
2-[bis(2-Hydroxyethyl)amino]ethyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in the production of detergents, cosmetics, and metal cleaning agents.
Comparison with Similar Compounds
Similar Compounds
- Sodium oleate
- Potassium oleate
- Methyl oleate
- Ethyl oleate [6][6]
Uniqueness
Compared to similar compounds, 2-[bis(2-Hydroxyethyl)amino]ethyl oleate stands out due to its nonionic nature, which makes it less likely to interact with ionic species in formulations. This property enhances its stability and effectiveness as an emulsifying agent in various applications .
Properties
CAS No. |
10277-04-0 |
---|---|
Molecular Formula |
C24H47NO4 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethyl octadec-9-enoate |
InChI |
InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27/h9-10,26-27H,2-8,11-23H2,1H3 |
InChI Key |
FTJUZCBLWZLXFR-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCO)CCO |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCO |
10277-04-0 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-[bis(2-Hydroxyethyl)amino]ethyl oleate affect the viscosity of crude oil?
A1: The research paper investigates the influence of various surfactants, including this compound, on the rheology of crude oil from the North-Komsomolskoye field. It was found that this compound, along with other surfactants based on stearic and oleic acids containing monoethanolamine and triethanolamine fragments, actually increased the effective viscosity of the water-oil emulsion. [] This contrasts with the effect of triglyceride of oleic acid and neonols AF 9-6 and AF 9-10, which were found to reduce viscosity. []
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